molecular formula C20H22N4O6 B11184910 ethyl 2-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11184910
M. Wt: 414.4 g/mol
InChI Key: IJVSYWVPADDXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.

    Esterification Reactions: These reactions involve the formation of an ester group by reacting an acid with an alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The unique structure and functional groups of ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE make it a valuable compound for a wide range of scientific research applications.

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C20H22N4O6/c1-3-30-20(28)23-9-8-16-14(11-23)10-18(26)24(22-16)12-17(25)21-15-6-4-13(5-7-15)19(27)29-2/h4-7,10H,3,8-9,11-12H2,1-2H3,(H,21,25)

InChI Key

IJVSYWVPADDXGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.